Minimized Molecular Weight & Topological Polar Surface Area vs. Marketed Benzimidazole Drugs
Compared to clinically established benzimidazole sulfonamide drugs, CAS 69746-62-9 exhibits the lowest molecular weight (211.24 g/mol) and a moderate topological polar surface area (TPSA) of 83.2 Ų. This contrasts directly with Omeprazole (MW 345.4 g/mol, TPSA 96.7 Ų) and the GluN2B antagonist CHEBI:177875 (MW >450 g/mol) [1][2]. The lower MW and TPSA suggest superior permeability potential in early lead optimization, as it sits well within the rule-of-five oral drug-likeness space, though it lacks the aromatic substituents that enhance target binding in its analogs.
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (Computed Physicochemical Properties) |
|---|---|
| Target Compound Data | MW = 211.24 g/mol; TPSA = 83.2 Ų |
| Comparator Or Baseline | Omeprazole (MW = 345.42 g/mol, TPSA = 96.7 Ų); CHEBI:177875 (GluN2B antagonist, MW >450 g/mol) |
| Quantified Difference | MW reduction of ~39% vs. Omeprazole; TPSA reduction of ~14% vs. Omeprazole |
| Conditions | Computed properties from PubChem (release 2021.05.07). TPSA calculated by Cactvs 3.4.8.18. |
Why This Matters
The significantly lower molecular weight makes CAS 69746-62-9 a preferred starting scaffold for fragment-based drug discovery and lead optimization, where adding substituents is more feasible than removing them from a complex analog.
- [1] PubChem Compound Summary for CID 313441, N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide. Computed Molecular Weight, XLogP3, TPSA. View Source
- [2] PubChem Compound Summary for CID 4594, Omeprazole. Computed Molecular Weight and TPSA. View Source
